molecular formula C14H16Cl2N2O B1628793 1-(4-Chlorobenzyl)-1-(4-methoxyphenyl)hydrazine hydrochloride CAS No. 20955-94-6

1-(4-Chlorobenzyl)-1-(4-methoxyphenyl)hydrazine hydrochloride

Cat. No. B1628793
CAS RN: 20955-94-6
M. Wt: 299.2 g/mol
InChI Key: NDCIXQARVUNTKN-UHFFFAOYSA-N
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Description

1-(4-Chlorobenzyl)-1-(4-methoxyphenyl)hydrazine hydrochloride (CBMPH) is a synthetic compound that has been utilized in a wide range of scientific research applications. CBMPH is a member of the hydrazine family and is a white crystalline solid. CBMPH has been used in a variety of laboratory experiments due to its unique chemical structure and is a common reagent in organic synthesis.

Scientific Research Applications

Antineoplastic Properties and Mechanisms

  • Hydrazines and hydrazine-containing natural products have been studied for their antineoplastic (anti-cancer) activities. Some hydrazines, including the base compound hydrazine, its analogues, and hydrazine-containing cultivated mushrooms, showed antineoplastic actions in animals and, to a limited extent, in humans. This includes procarbazine, a hydrazine derivative extensively used in medicine but later limited due to its carcinogenic potential (Tóth, 1996).

Toxicological Aspects

  • The toxic properties of carcinogenic hydrazines have been extensively reviewed, covering a wide range of effects across different organ systems in both humans and animals. This comprehensive analysis underscores the significance of understanding the toxicological profiles of hydrazines due to the widespread exposure of the human population to these compounds (Tóth, 1988).

Carcinogenic Risk from Hydrazine Exposure

  • A review focused on the carcinogenic risks associated with human exposure to hydrazines, including occupational exposure and therapeutic drug use. This review evaluated the evidence linking hydrazine exposure to cancer development, emphasizing the need for cautious evaluation of hydrazine derivatives due to their carcinogenic potential (Tóth, 1994).

Research on Specific Hydrazine Derivatives

  • The study of specific hydrazine derivatives, such as 1,2-dimethylhydrazine (DMH), in animal models has provided valuable insights into the mechanisms of colon carcinogenesis. This research has helped to understand the metabolic reactions leading to cancer initiation and progression, highlighting the role of hydrazine derivatives in scientific investigations into carcinogenesis (Venkatachalam et al., 2020).

properties

IUPAC Name

1-[(4-chlorophenyl)methyl]-1-(4-methoxyphenyl)hydrazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15ClN2O.ClH/c1-18-14-8-6-13(7-9-14)17(16)10-11-2-4-12(15)5-3-11;/h2-9H,10,16H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDCIXQARVUNTKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N(CC2=CC=C(C=C2)Cl)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20596753
Record name 1-[(4-Chlorophenyl)methyl]-1-(4-methoxyphenyl)hydrazine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20596753
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

20955-94-6
Record name 1-[(4-Chlorophenyl)methyl]-1-(4-methoxyphenyl)hydrazine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20596753
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of 4-Methoxyphenylhydrazine hydrochloride (10.0 g, 57.3 mmol), 4-chlorobenzylchloride (9.2 g, 57.2 mmol), tetrabutylammonium bromide (3.7 g, 11.5 mmol), and diisopropylethylamine (2 mL, 115 mmol) in CH2Cl2 (250 mL) was stirred at room temperature for several days. The reaction mixture was diluted with water and the organic layer was dried over MgSO4, filtered, and concentrated. The residue was taken up in toluene (200 mL) and diethyl ether (100 mL), and 1 equivalent of 4N HCl in dioxane was added at 0° C. The mixture was stirred at room temperature for 2 hours, and then evaporated to dryness to give the desired product (C-1; X═Cl) as a purple solid.
Quantity
10 g
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9.2 g
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2 mL
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3.7 g
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250 mL
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100 mL
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Synthesis routes and methods II

Procedure details

A solution of N-nitroso-N-(4-chlorobenzyl)-4-methoxyaniline (98.7 g; 357 mmol), prepared as above, in 1200 mL THF was cooled to 0° C. and 1230 mL of a 1M solution of diisobutylaluminum hydride in hexanes was added dropwise. The ice bath was removed and the reaction was heated at reflux overnight. The reaction was cooled to ambient temperature and poured into 10% aqueous HCl. The layers were separated and the aqueous was extracted with ethyl acetate. The combined extracts were dried over magnesium sulfate and then concentrated. The crude material was dissolved in 400 mL of 1:1 ethyl acetate, hexane and treated with HCl gas. The resultant solid was collected to yield 1-(4-chlorobenzyl)-1-(4-methoxyphenyl)-hydrazine hydrochloride which was used with no further purification.
Name
N-nitroso-N-(4-chlorobenzyl)-4-methoxyaniline
Quantity
98.7 g
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reactant
Reaction Step One
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1200 mL
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solvent
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solution
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hexanes
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(4-Chlorobenzyl)-1-(4-methoxyphenyl)hydrazine hydrochloride
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1-(4-Chlorobenzyl)-1-(4-methoxyphenyl)hydrazine hydrochloride
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1-(4-Chlorobenzyl)-1-(4-methoxyphenyl)hydrazine hydrochloride
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1-(4-Chlorobenzyl)-1-(4-methoxyphenyl)hydrazine hydrochloride

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